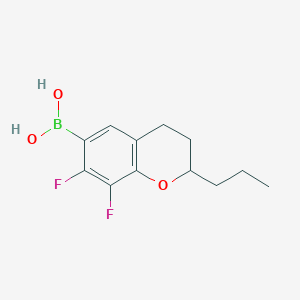
(7,8-Difluoro-2-propylchroman-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,8-Difluoro-2-propylchroman-6-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound features a boronic acid functional group attached to a chroman ring system, which is further substituted with fluorine atoms and a propyl group. The presence of the boronic acid group makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Difluoro-2-propylchroman-6-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow chemistry techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters and can be scaled up for large-scale production. The use of automated systems and advanced catalysts further improves the overall process .
Chemical Reactions Analysis
Types of Reactions
(7,8-Difluoro-2-propylchroman-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various aryl or alkyl boronic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, (7,8-Difluoro-2-propylchroman-6-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable tool for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound could potentially be used in the development of enzyme inhibitors for therapeutic applications .
Industry
In the industrial sector, boronic acids are used in the production of polymers and materials with unique properties. They are also employed in the development of sensors and diagnostic tools due to their ability to form reversible covalent bonds with diols .
Mechanism of Action
The mechanism of action of (7,8-Difluoro-2-propylchroman-6-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in various chemical reactions. The molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
4-Formylphenylboronic Acid: Used in the synthesis of enzyme inhibitors and other biologically active compounds.
Uniqueness
(7,8-Difluoro-2-propylchroman-6-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of fluorine atoms and a propyl group on the chroman ring enhances its stability and makes it suitable for specialized applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
819861-92-2 |
|---|---|
Molecular Formula |
C12H15BF2O3 |
Molecular Weight |
256.06 g/mol |
IUPAC Name |
(7,8-difluoro-2-propyl-3,4-dihydro-2H-chromen-6-yl)boronic acid |
InChI |
InChI=1S/C12H15BF2O3/c1-2-3-8-5-4-7-6-9(13(16)17)10(14)11(15)12(7)18-8/h6,8,16-17H,2-5H2,1H3 |
InChI Key |
LEGSKIUTDDOZTF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=C1F)F)OC(CC2)CCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















